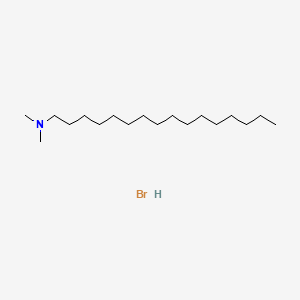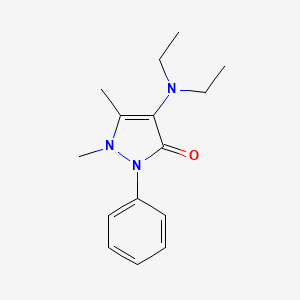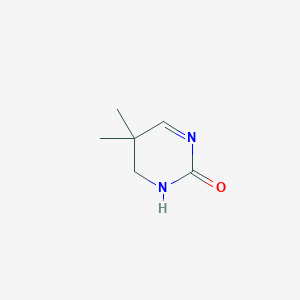
2,3,3',4,4',5',6-Heptachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H3Cl7O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.
Industrial Production Methods
Industrial production of 2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether follows similar principles but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a reactor, with the reaction conditions optimized for maximum yield and purity. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated diphenyl ether oxides.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated diphenyl ethers.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated diphenyl ether oxides, while reduction can produce less chlorinated diphenyl ethers.
Aplicaciones Científicas De Investigación
2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Researchers investigate its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Studies explore its potential as a therapeutic agent or its effects on human health.
Industry: It is used in the development of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,3,4,4’,5’,6-Heptachlorodiphenyl ether
- 2,3,3’,4’,5,5’,6-Heptachlorodiphenyl ether
- 2,2’,3,3’,4,5,6-Heptachlorodiphenyl ether
Uniqueness
2,3,3’,4,4’,5’,6-Heptachlorodiphenyl ether is unique due to its specific pattern of chlorination, which affects its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and reactivity in chemical reactions.
Propiedades
Número CAS |
55684-92-9 |
|---|---|
Fórmula molecular |
C12H3Cl7O |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
1,2,3,5-tetrachloro-4-(3,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-5-1-4(2-6(14)9(5)17)20-12-8(16)3-7(15)10(18)11(12)19/h1-3H |
Clave InChI |
YUBXSCDZYOJXNX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


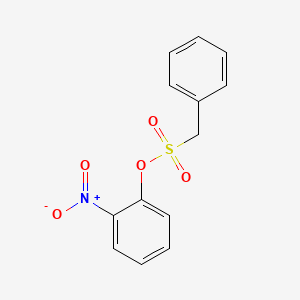

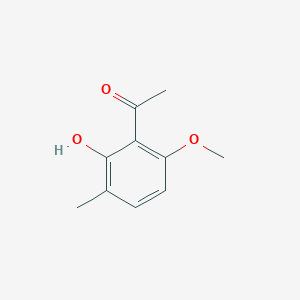
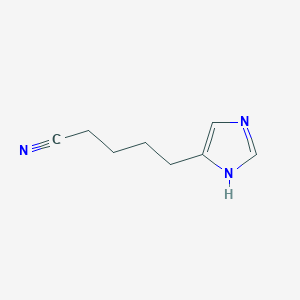
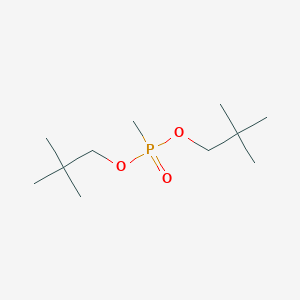
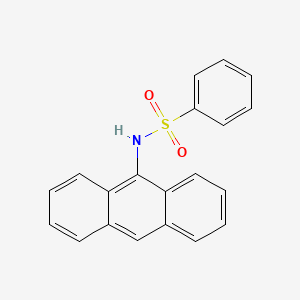

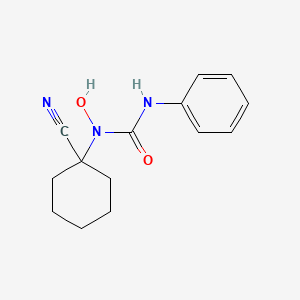
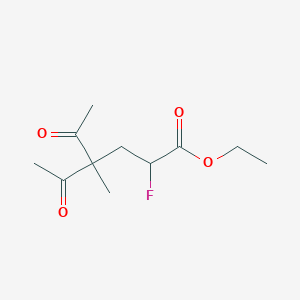
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
